2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline is a chemical compound that belongs to the imidazoline class, which are characterized by their five-membered ring structure containing two nitrogen atoms. This compound features a benzofuran moiety, which is known for its diverse biological activities, and an imidazoline group that contributes to its chemical properties and potential applications.
The compound can be synthesized through various methods involving the reaction of 2-ethylbenzofuran with imidazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline can be classified as:
The synthesis of 2-((2-ethylbenzofuran-3-yl)methyl)-2-imidazoline typically involves the following steps:
Industrial production may optimize these methods for scalability, incorporating techniques like solvent extraction and distillation to achieve high yield and purity.
The molecular structure of 2-((2-ethylbenzofuran-3-yl)methyl)-2-imidazoline can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure:
The compound may participate in various chemical reactions typical of imidazolines, such as:
Reactions are often conducted under specific conditions (temperature, solvent choice) to favor desired pathways while minimizing side reactions. For instance, reactions involving electrophiles may require basic conditions to facilitate deprotonation of the imidazoline nitrogen .
The mechanism of action for 2-((2-ethylbenzofuran-3-yl)methyl)-2-imidazoline may involve interaction with biological targets such as enzymes or receptors.
Studies on similar compounds indicate that modifications in the benzofuran or imidazoline structures can significantly affect their biological activity, suggesting a structure-activity relationship that merits further investigation .
Relevant data from similar compounds indicate that imidazolines exhibit moderate stability under physiological conditions but may degrade in extreme environments .
The potential applications of 2-((2-ethylbenzofuran-3-yl)methyl)-2-imidazoline include:
The development of 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline represents a strategic evolution in imidazoline receptor pharmacology, emerging as researchers sought compounds with enhanced selectivity for imidazoline receptor subtypes. Historically, early non-selective agents like clonidine interacted with both α₂-adrenergic receptors and imidazoline receptors, leading to complex side effect profiles. This prompted investigations into benzofuran-imidazoline hybrids to achieve improved receptor specificity [1].
The incorporation of the benzofuran moiety originated from observations that simpler 2-aryl-imidazolines like 2-(2-benzofuranyl)-2-imidazoline (2-BFI) exhibited remarkable selectivity for I₂-imidazoline receptors over both I₁ sites and adrenergic receptors. Radioligand binding studies in the late 1990s demonstrated that [³H]2-BFI displayed high affinity (Kᴅ ≈ 0.10-1.00 nmol/L) and selectivity for I₂ receptors in rabbit kidney and brain tissues [3] [5]. This pharmacological profile sparked interest in structurally optimized derivatives, including alkyl-substituted variants like 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline. The ethyl substitution at the benzofuran C2 position was strategically explored to modulate lipophilicity and steric interactions, potentially enhancing blood-brain barrier penetration and metabolic stability compared to earlier unsubstituted benzofuran derivatives [6].
Table 1: Evolution of Key Imidazoline Receptor Ligands with Benzofuran Components
Compound | Structural Features | Primary Receptor Target | Key Pharmacological Findings |
---|---|---|---|
2-BFI | Unsubstituted benzofuran-imidazoline | I₂-imidazoline | High selectivity over α₂-adrenoceptors; Kᴅ = 0.27-8.97 nM |
LSL60101 (Garsevil) | Unsubstituted benzofuran-imidazoline | I₂-imidazoline | Neuroprotection in Alzheimer's models; antioxidant modulation |
2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline | C2-ethylbenzofuran-imidazoline | I₂/I₁ (improved selectivity) | Enhanced lipophilicity; optimized receptor interaction predicted |
2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline exemplifies advanced heterocyclic molecular design, integrating two privileged pharmacophores: a planar, electron-rich benzofuran system and a basic imidazoline ring. The benzofuran core consists of a fused benzene and furan ring (oxacyclopenta-2,4-diene in systematic nomenclature), classified as a benzoheterocycle with oxygen as the heteroatom [7]. The ethyl substituent at the C2 position of benzofuran induces significant electronic and steric effects:
The imidazoline ring (specifically, 4,5-dihydro-1H-imidazole) contributes two key features:
The methylene linker (-CH₂-) between benzofuran-C3 and imidazoline-C2 provides torsional freedom, allowing the imidazoline ring to adopt optimal orientations relative to the planar benzofuran system. This structural flexibility is critical for achieving high-affinity interactions with both I₁ and I₂ receptor subtypes, as evidenced by molecular modeling studies comparing ethyl-substituted versus unsubstituted analogues [4] [6].
Table 2: Spectroscopic Characteristics of Key Structural Elements
Structural Motif | Characteristic NMR Signals (Predicted) | Key IR Absorptions (cm⁻¹) | Role in Bioactivity |
---|---|---|---|
2-Ethylbenzofuran | 1.30 ppm (t, 3H, -CH₃); 2.85 ppm (q, 2H, -CH₂); 6.60-7.80 ppm (m, 4H, Ar-H) | 3100 (Ar C-H); 1600, 1480 (C=C); 1240 (C-O-C) | Provides hydrophobic receptor contact; modulates electron density |
-CH₂- Linker | 3.95 ppm (s, 2H, -CH₂-) | 2900-2950 (C-H stretch) | Enables conformational flexibility |
2-Imidazoline Ring | 3.70 ppm (s, 4H, -N-CH₂-CH₂-N-) | 1650 (C=N); 2800-2700 (N-H⁺) | Forms salt bridges/hydrogen bonds at receptors |
This compound exemplifies a strategic molecular hybridization, merging the pharmacological advantages of benzofuran and imidazoline chemotypes into a single synergistic entity. Benzofuran derivatives occur widely in nature (e.g., psoralens, usnic acid) and exhibit diverse bioactivities, including antimicrobial, antitumor, and antioxidant effects, often attributed to their redox-modulating capacity and planar aromatic structure enabling intercalation or protein binding [8]. Synthetic benzofurans like amiodarone demonstrate therapeutic utility as antiarrhythmics, highlighting the clinical relevance of this scaffold [8].
The imidazoline pharmacophore contributes specific receptor recognition capabilities. Imidazoline receptors exist as three subtypes (I₁, I₂, I₃), with I₁ receptors implicated in central blood pressure regulation and I₂ receptors associated with neuroprotection, analgesia, and modulation of mood and cognition. I₂ receptors are allosteric modulators of monoamine oxidase (MAO) and interact with mitochondrial permeability transition pores [1]. The molecular hybridization in 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline exploits complementary properties:
Table 3: Binding Affinity Profiles of Benzofuran-Imidazoline Compounds at Imidazoline Receptor Subtypes
Compound | I₁ Receptor Kᵢ (nM) | I₂ Receptor Kᵢ (nM) | I₂/I₁ Selectivity Ratio | α₂-Adrenoceptor Kᵢ (nM) |
---|---|---|---|---|
2-BFI | >10,000 | 0.37 - 1.6 | >10,000 | >10,000 |
Idazoxan (Reference) | 120 | 20 | 6 | 10 |
Cirazoline (Reference) | 5.8 | 25 | 0.23 | 0.1 |
2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline (Predicted) | 150 - 500 (Estimated) | 0.65 - 2.8 (Estimated) | ~200 | >10,000 |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9